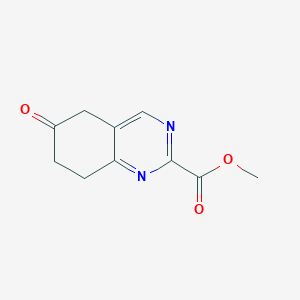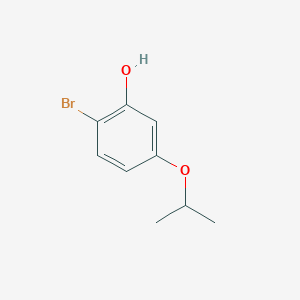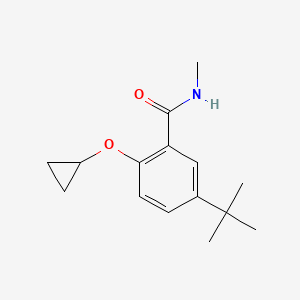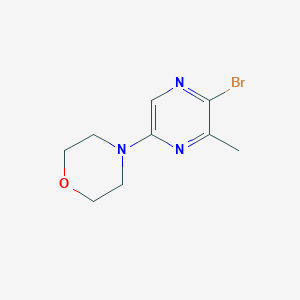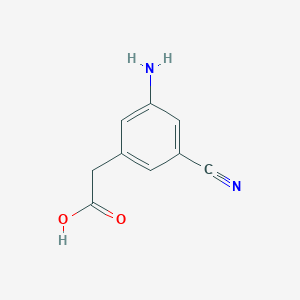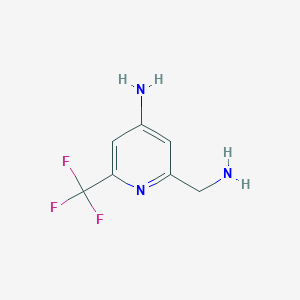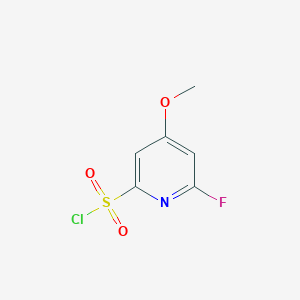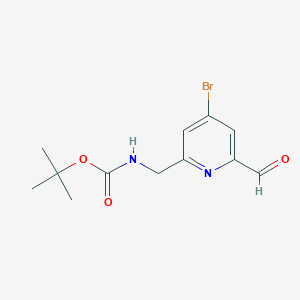
3-Chloropyridine-2,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloropyridine-2,5-dicarboxylic acid is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two carboxylic acid groups at the 2 and 5 positions and a chlorine atom at the 3 position on the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyridine-2,5-dicarboxylic acid typically involves the chlorination of pyridine derivatives followed by carboxylation. One common method is the chlorination of pyridine-2,5-dicarboxylic acid using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloropyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or oxidized to form anhydrides or esters.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, and Ullmann reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Amino, thio, or alkoxy derivatives of pyridine.
Oxidation Products: Anhydrides, esters, or ketones.
Coupling Products: Biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloropyridine-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an inhibitor of enzymes and receptors due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 3-Chloropyridine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can inhibit the activity of target proteins, leading to various biological effects. The compound’s ability to participate in coupling reactions also allows it to modify the structure and function of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloropyridine-5-carboxylic acid
- 3-Chloropyridine-4-carboxylic acid
- 2,3-Dichloropyridine
- 2,5-Dichloropyridine
Uniqueness
3-Chloropyridine-2,5-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at specific positions on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The chlorine atom at the 3 position further enhances its versatility in synthetic applications compared to other chloropyridine derivatives.
Eigenschaften
Molekularformel |
C7H4ClNO4 |
|---|---|
Molekulargewicht |
201.56 g/mol |
IUPAC-Name |
3-chloropyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H4ClNO4/c8-4-1-3(6(10)11)2-9-5(4)7(12)13/h1-2H,(H,10,11)(H,12,13) |
InChI-Schlüssel |
JWQUQFHOUMTOFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B14847492.png)
